Milciclib Maleate

Oncology Kinase profiling CDK selectivity

Milciclib Maleate (PHA-848125) is an ATP-competitive, orally bioavailable multi-CDK/TRK inhibitor with unique polypharmacology distinct from selective CDK4/6 inhibitors. It potently inhibits CDK2/cyclin A (IC50=45 nM) and TRKA (IC50=53 nM), with nanomolar activity against CDK1, CDK4, CDK5, and CDK7. Its brain-penetrant properties enable CNS oncology research inaccessible to Palbociclib or Ribociclib. Clinically validated in thymic carcinoma and HCC trials, Milciclib is the reference standard for dual CDK/TRK pathway studies. Ideal for broad-spectrum cell line profiling across lymphoma, colon, ovarian, and lung cancer models. Researchers investigating CDK2-TRK synergy or CNS-penetrant kinase inhibition should procure this unique chemical probe.

Molecular Formula C29H36N8O5
Molecular Weight 576.6 g/mol
CAS No. 802539-81-7
Cat. No. B1683774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilciclib Maleate
CAS802539-81-7
Synonymsmiliciclib
N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide
PHA 848125
PHA-848125
PHA-848125AC
PHA848125
Molecular FormulaC29H36N8O5
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDGVCEXQFNYYRQI-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Milciclib Maleate (CAS 802539-81-7): A Clinical-Stage, ATP-Competitive CDK/TRK Dual Inhibitor for Oncology Research


Milciclib Maleate (PHA-848125), with CAS number 802539-81-7, is a pyrazolo[4,3-h]quinazoline derivative and an orally bioavailable small molecule [1]. It functions as a potent, ATP-competitive dual inhibitor of multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), exhibiting a distinct selectivity profile that includes nanomolar inhibition of the CDK2/cyclin A complex and significant activity against CDK1, CDK4, CDK5, CDK7, and the TRK family [2].

Milciclib Maleate's Unique Selectivity Profile Precludes Direct Substitution with Common CDK Inhibitors


Direct substitution of Milciclib Maleate with other CDK inhibitors is not scientifically valid due to fundamental differences in kinase selectivity, molecular targeting, and resulting clinical applications. Unlike FDA-approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib), which are highly selective for CDK4/6 and primarily used in hormone receptor-positive breast cancer, Milciclib is a multi-kinase inhibitor with nanomolar potency for CDK2 and additional activity against CDK1, CDK4, CDK5, CDK7, and the TRK family [1]. Furthermore, its brain-penetrant properties differentiate it from non-brain-penetrant CDK4/6 inhibitors like Palbociclib and Ribociclib [2]. This unique polypharmacology drives its distinct preclinical and clinical activity in indications like thymic carcinoma and hepatocellular carcinoma, contexts where selective CDK4/6 inhibitors have not demonstrated equivalent efficacy [1].

Milciclib Maleate (802539-81-7): A Quantitative Evidence Guide for Scientific Selection


Kinase Selectivity: Milciclib Exhibits a >3-Fold Selectivity Window for CDK2 Over Other CDKs

Milciclib is a potent ATP-competitive inhibitor of CDK2/cyclin A, with an IC50 of 45 nM. Importantly, it demonstrates a >3-fold selectivity for CDK2 over a panel of other CDKs, including CDK1, CDK4, CDK5, and CDK7, as determined in cell-free kinase assays [1]. This contrasts with the more restricted selectivity profiles of approved CDK4/6 inhibitors.

Oncology Kinase profiling CDK selectivity

Dual CDK/TRK Inhibition: Milciclib's Potency Against TRKA (IC50 53 nM) is a Key Differentiator from CDK4/6 Inhibitors

Milciclib is a potent inhibitor of TRKA with an IC50 of 53 nM, a target not inhibited by the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib [1]. This dual CDK/TRK activity provides a differentiated mechanism of action.

Oncology TRK inhibition Kinase profiling

Brain Penetration: Milciclib Achieves High Brain Exposure, Unlike Palbociclib and Ribociclib

Milciclib has been shown to penetrate the brain to a high extent, comparable to the brain-penetrant CDK4/6 inhibitor Abemaciclib, whereas the approved CDK4/6 inhibitors Palbociclib and Ribociclib are known to have poor brain penetration [1].

Pharmacokinetics Blood-brain barrier CNS oncology

Broad-Spectrum Antiproliferative Activity: Milciclib Shows Submicromolar Potency Across a Diverse Panel of Tumor Cell Lines

Milciclib demonstrates potent, submicromolar antiproliferative activity across a wide panel of human tumor cell lines, including those derived from lymphoma, colon, kidney, ovarian, non-small cell lung cancer, neuroblastoma, and osteosarcoma [1].

Antiproliferative Cell line panel Oncology

Clinical-Stage Validation: Milciclib Has Demonstrated Disease Stabilization in Phase II Thymic Carcinoma

In a Phase II clinical trial (NCT01301391) for patients with malignant thymic epithelial tumors, oral treatment with milciclib maleate at 150 mg/day (7 days on/7 days off) was well-tolerated and achieved disease stabilization in a majority of thymic carcinoma patients [1].

Clinical trial Thymic carcinoma Phase II

Milciclib Maleate: Recommended Research Applications Based on its Differentiated Profile


Investigating the Therapeutic Implications of Combined CDK2 and TRK Inhibition

Researchers studying the synergistic effects of CDK2 and TRK pathway inhibition should utilize Milciclib as a chemical probe. Its potent dual activity (IC50 CDK2 = 45 nM; IC50 TRKA = 53 nM) allows for the simultaneous modulation of both pathways, which is not possible with selective CDK4/6 inhibitors [1].

In Vivo Pharmacology in Brain Tumor Models

For studies requiring a CDK inhibitor that can cross the blood-brain barrier, Milciclib is a suitable candidate. Unlike Palbociclib and Ribociclib, its high brain penetration makes it a valuable tool for evaluating CDK/TRK inhibition in preclinical models of primary brain cancers or brain metastases [1].

Translational Research in Thymic Carcinoma and Hepatocellular Carcinoma

Given its clinical-stage validation, Milciclib should be the reference CDK/TRK inhibitor for preclinical research in thymic carcinoma and hepatocellular carcinoma. Its demonstrated ability to achieve disease stabilization in these patient populations provides a strong rationale for its use in related mechanistic and translational studies [1].

Cancer Cell Line Profiling and Sensitivity Screening

Milciclib is an ideal tool for broad-spectrum cell line profiling studies. Its submicromolar activity across diverse cancer types, including lymphoma, colon, ovarian, and lung, allows researchers to efficiently identify sensitive tumor models and explore mechanisms of resistance to multi-kinase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milciclib Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.